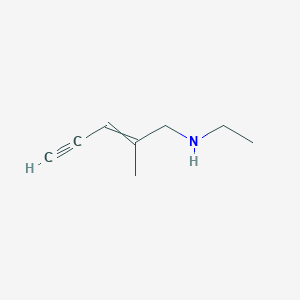

N-Ethyl-2-methylpent-2-en-4-yn-1-amine

Description

N-Ethyl-2-methylpent-2-en-4-yn-1-amine is a branched aliphatic amine featuring conjugated unsaturation (a double bond at position 2 and a triple bond at position 4) and substituents that modulate its steric and electronic properties. Its molecular formula is C₈H₁₃N, with a molecular weight of 123.20 g/mol. The ethyl group on the amine and the methyl group at position 2 contribute to its unique reactivity and physical characteristics.

Properties

CAS No. |

61753-31-9 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.20 g/mol |

IUPAC Name |

N-ethyl-2-methylpent-2-en-4-yn-1-amine |

InChI |

InChI=1S/C8H13N/c1-4-6-8(3)7-9-5-2/h1,6,9H,5,7H2,2-3H3 |

InChI Key |

ZCTAEMJCBJEZSY-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(=CC#C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methylpent-2-en-4-yn-1-amine typically involves the reaction of an appropriate alkyne with an amine under specific conditions. One common method is the alkylation of 2-methylpent-2-en-4-yn-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methylpent-2-en-4-yn-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon can yield the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Secondary or tertiary amines.

Scientific Research Applications

N-Ethyl-2-methylpent-2-en-4-yn-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-2-methylpent-2-en-4-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of N-Ethyl-2-methylpent-2-en-4-yn-1-amine with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Unsaturation Positions | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₈H₁₃N | 123.20 | Ethyl (N), 2-methyl | 2-en, 4-yn | High steric hindrance; conjugated system |

| (E)-N-Ethylpent-2-en-4-yn-1-amine | C₇H₁₁N | 109.17 | Ethyl (N) | 2-en, 4-yn | E-configuration; reduced steric bulk |

| N,N-Dimethylpent-4-en-2-yn-1-amine | C₇H₁₁N | 109.17 | Dimethyl (N) | 4-en, 2-yn | Swapped ene/yne positions; lower basicity |

| N,N,4-Trimethyl-4-penten-2-yn-1-amine | C₈H₁₃N | 123.20 | Trimethyl (N,N,4) | 4-en, 2-yn | Extreme steric hindrance; limited solubility |

Key Comparative Analysis

Steric and Electronic Effects

- The conjugated ene-yne system may enhance electron delocalization, affecting reactivity in Diels-Alder or click chemistry .

- (E)-N-Ethylpent-2-en-4-yn-1-amine: Lacks the 2-methyl group, reducing steric protection.

- N,N-Dimethylpent-4-en-2-yn-1-amine : Dimethyl substituents on the amine reduce basicity compared to ethyl groups. The swapped ene/yne positions disrupt conjugation, altering UV absorption profiles .

- N,N,4-Trimethyl-4-penten-2-yn-1-amine : Three methyl groups create a highly hindered environment, likely reducing solubility in polar solvents. The 4-en-2-yn arrangement may limit resonance stabilization .

Reactivity and Stability

- The 2-methyl group in the target compound shields the triple bond, enhancing stability during storage or reactions. In contrast, the absence of this group in (E)-N-ethylpent-2-en-4-yn-1-amine may increase susceptibility to polymerization or oxidation .

- The 4-en-2-yn structure could favor different regioselectivity in cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.